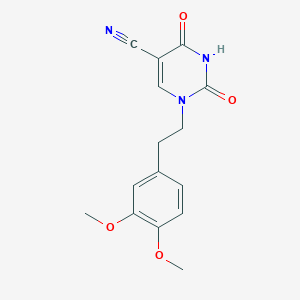

1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dimethoxyphenethylamine is a chemical compound of the phenethylamine class . It is an analogue of the major human neurotransmitter dopamine where the 3- and 4-position hydroxy groups have been replaced with methoxy groups . It is also closely related to mescaline which is 3,4,5-trimethoxyphenethylamine .

Synthesis Analysis

One of the earliest syntheses of 3,4-Dimethoxyphenethylamine (then referred to as “homoveratrylamine”) was that of Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . A much shorter synthesis is given by Shulgin and Shulgin .Molecular Structure Analysis

The molecular formula of 3,4-Dimethoxyphenethylamine is C10H15NO2 . The compound crystallizes in the monoclinic space group P21 .Chemical Reactions Analysis

3,4-Dimethoxyphenethylamine is a precursor for the synthesis of isoquinolines . It has been used in the synthesis of various derivatives, including urea derivatives .Physical And Chemical Properties Analysis

3,4-Dimethoxyphenethylamine has a molecular weight of 181.23 g/mol . It has a refractive index n20/D 1.546 (lit.), a boiling point of 188°C/15mmHg (lit.), and a density of 1.074 g/mL at 25°C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Compounds with structural features similar to 1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile have been synthesized and characterized to understand their structural properties and potential applications. The synthesis of novel dihydropyrimidinecarbonitrile derivatives, including dimethylated adducts and hydrazine derivatives, has been reported. These compounds were structurally confirmed using various spectroscopic techniques, such as IR, NMR, and mass spectral data. Their in vitro antioxidant and anti-inflammatory activities were investigated, showing some compounds exhibited potent activities (Bhalgat et al., 2014). Additionally, the electrochemical and solvent behavior of related pyrimidine derivatives has been studied to determine their conductance and interactions in solutions, providing insights into their physicochemical properties and potential applications in materials science (Gaware, 2021).

Biological Activities

Research on related pyrimidine derivatives has also focused on evaluating their biological activities, including antimicrobial and antitumor effects. For instance, novel pyrimidines and condensed pyrimidines have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These studies contribute to the development of new therapeutic agents with potential applications in treating infections (Abdelghani et al., 2017). Moreover, derivatives of diaminopyrimidine have been synthesized and assessed for their antitumor activity, highlighting the potential of these compounds in cancer research (Grivsky et al., 1980).

Material Science Applications

Studies have also explored the physical properties of pyrimidine derivatives, such as their conductance, solvent behavior, and interactions at different temperatures. These investigations provide valuable information on the electronic polarizability and molecular interactions of these compounds, which can be applied in materials science and engineering (Gaware, 2021).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxopyrimidine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O4/c1-21-12-4-3-10(7-13(12)22-2)5-6-18-9-11(8-16)14(19)17-15(18)20/h3-4,7,9H,5-6H2,1-2H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXPOPOJIYPYQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C=C(C(=O)NC2=O)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,4-Dimethoxyphenethyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859145.png)

![4-methoxy-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2859154.png)

![3-(4-bromophenyl)-6-(2-(indolin-1-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2859156.png)